3-Chloro-4-(trifluoromethyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3Cl2F3O and its molecular weight is 243.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
3-Chloro-4-(trifluoromethyl)benzoyl chloride serves as a critical intermediate in the synthesis of a variety of chemical compounds. For instance, its utility is exemplified in the synthesis of 3,5-Bis(Trifluoromethyl)Benzoyl Chloride, highlighting its role in producing drug intermediates through a process involving bromination, carboxylation, and chlorination under optimized conditions, demonstrating economic and practical value in chemical synthesis (Zhou Xiao-rui, 2006).
Esterification and Acylation
In the field of organic chemistry, this compound has been employed as a reagent for esterification and acylation reactions. It is particularly notable in the benzoylation of 4-chloro-3-methylphenol sodium salt, demonstrating its efficacy in synthesizing esters through phase-transfer catalysis. Such reactions emphasize its versatility and efficiency in producing key organic compounds, offering insights into its broad application in synthesizing pharmaceuticals and agrochemicals (Hung-Duen Yang & Chin-Chen Huang, 2007).
Material Science and Nanotechnology
In material science, this chemical has facilitated the development of novel materials and technologies. For example, its role in the preparation of fluorine-functionalized magnetic nanoparticles showcases its utility in enhancing the extraction and analysis of compounds from traditional Chinese medicine samples. This application underscores the compound's significance in creating advanced materials for scientific research, offering a pathway to innovative analytical and extraction techniques (Zhihong Yan et al., 2015).
Green Chemistry
This compound's applications extend into the domain of green chemistry, where it is utilized in environmentally friendly chlorination techniques. These applications not only highlight its role in synthesizing pesticide intermediates but also emphasize its contribution to reducing the environmental impact of chemical processes. The development of green chlorination methods using this compound illustrates its potential in supporting sustainable chemical manufacturing practices (Xu Zhen-yuan, 2009).
Safety and Hazards
“3-Chloro-4-(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .
Mechanism of Action
Mode of Action
The mode of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can participate in various chemical reactions, including nucleophilic acyl substitution . The trifluoromethyl group on the benzene ring may influence the reactivity of the compound, potentially increasing its electrophilicity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of nucleophiles. Furthermore, its stability could be influenced by temperature and light exposure .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXPAIGCYQCQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611877 |
Source
|
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092460-77-9 |
Source
|
Record name | 3-Chloro-4-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.